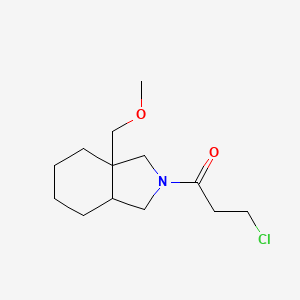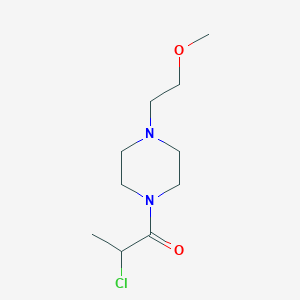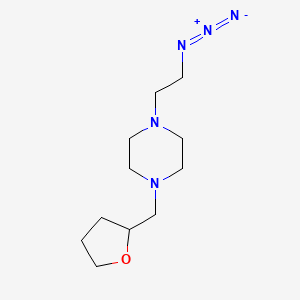
3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Descripción general
Descripción
3-chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a useful research compound. Its molecular formula is C13H22ClNO2 and its molecular weight is 259.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- The compound is involved in the synthesis of diastereomeric compounds, as demonstrated in the study by Schickaneder, Grill, and Wagner (1979). They explored the synthesis and stereochemistry of various compounds, including 1-Chloro-1-(3-methoxyphenyl)propane, which shares similarities with the target molecule (Schickaneder, Grill, & Wagner, 1979).
Synthesis and Characterization
- Bijwe, Bh, Arkar, and Gholse (2011) utilized a related compound, 1-(2-Hydroxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione, for the synthesis and characterization of pyrazoles, indicating its utility in forming structurally complex and potentially bioactive molecules (Bijwe, Bh, Arkar, & Gholse, 2011).
Hydrogen-bonded Chain Formation
- Trilleras, Quiroga, Cobo, Low, and Glidewell (2005) researched compounds with structural elements akin to 3-Chloro-1-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one, demonstrating their ability to form hydrogen-bonded chains, a feature significant in the study of molecular interactions and crystal engineering (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Rotational-tunnelling Spectrum Analysis
- The study of rotational-tunnelling spectra in compounds like CH2OH, as researched by Bermúdez, Bailleux, and Cernicharo (2017), suggests potential applications in high-resolution spectroscopy and understanding molecular dynamics (Bermúdez, Bailleux, & Cernicharo, 2017).
Photoisomerization Studies
- The study of photoisomerization in related compounds by Kowalewski and Margaretha (1993) indicates the compound's potential utility in photochemical processes, useful in organic synthesis and material science (Kowalewski & Margaretha, 1993).
Molecular Docking and Quantum Chemical Calculations
- Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted molecular docking and quantum chemical calculations on structurally similar compounds, highlighting the potential of such molecules in computational chemistry and drug design (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Electrolytic Properties
- Nambu, Kobayashi, Kobayashi, Takahashi, and Sasaki (2013) investigated the impact of a methoxymethyl group on physical and electrolytic properties of compounds, providing insights into the compound's potential applications in electrochemistry and materials science (Nambu, Kobayashi, Kobayashi, Takahashi, & Sasaki, 2013).
Propiedades
IUPAC Name |
1-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-17-10-13-6-3-2-4-11(13)8-15(9-13)12(16)5-7-14/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYKJYEFSCEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)
![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-3-yl)methanone](/img/structure/B1478775.png)
![5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478779.png)
![azetidin-3-yl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B1478780.png)
